molecular formula C8H18N2O B1532575 2-(3,3-Dimethylmorpholin-4-yl)ethan-1-amine CAS No. 1258649-63-6

2-(3,3-Dimethylmorpholin-4-yl)ethan-1-amine

Cat. No.: B1532575
CAS No.: 1258649-63-6
M. Wt: 158.24 g/mol
InChI Key: UMUSYFTZUULERM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Properties
2-(3,3-Dimethylmorpholin-4-yl)ethan-1-amine (CAS 1258649-63-6) is a secondary amine with a morpholine backbone substituted with two methyl groups at the 3,3-positions. Its molecular formula is C₈H₁₈N₂O, with a molecular weight of 158.24 g/mol. The compound is a liquid at room temperature and exhibits a boiling point that aligns with typical morpholine derivatives. Its IUPAC name and structural features make it a versatile intermediate in pharmaceutical synthesis, particularly for designing bioactive molecules with enhanced metabolic stability .

Applications
This compound is primarily used in life sciences as a building block for drug discovery, especially in synthesizing kinase inhibitors, PROTACs (proteolysis-targeting chimeras), and other heterocyclic derivatives. Its morpholine moiety contributes to improved solubility and bioavailability in drug candidates .

Properties

IUPAC Name

2-(3,3-dimethylmorpholin-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-8(2)7-11-6-5-10(8)4-3-9/h3-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUSYFTZUULERM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCN1CCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258649-63-6
Record name 2-(3,3-dimethylmorpholin-4-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The most established synthetic method for 2-(3,3-Dimethylmorpholin-4-yl)ethan-1-amine involves a two-step process:

  • Step 1: Formation of 3,3-Dimethylmorpholine Intermediate

    This intermediate is typically synthesized by alkylation of morpholine with 3,3-dimethyl-1-chloropropane under basic conditions. The reaction proceeds via nucleophilic substitution where the nitrogen atom of morpholine attacks the alkyl halide, forming the 3,3-dimethylmorpholine ring system.

  • Step 2: Introduction of Ethan-1-amine Side Chain

    The 3,3-dimethylmorpholine intermediate is then reacted with ethylamine to introduce the ethan-1-amine substituent at the morpholine nitrogen, yielding the target compound.

The base used in the alkylation step is often a strong base such as potassium tert-butoxide or sodium hydride to deprotonate the morpholine nitrogen, enhancing its nucleophilicity. The reaction solvent is typically a polar aprotic solvent like tetrahydrofuran (THF) or ethanol to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial synthesis of this compound generally follows the laboratory synthetic route but is optimized for scale, yield, and purity. Key features include:

  • Continuous Flow Reactors: These reactors improve mixing efficiency and reaction control, allowing precise temperature and pressure regulation.

  • Catalysts: Although the basic alkylation is generally catalyst-free, certain processes may employ phase transfer catalysts or other additives to increase reaction rates and selectivity.

  • Optimized Reaction Conditions: Temperature and pressure are carefully controlled to maximize product yield and minimize side reactions.

  • Purification: Industrial purification may involve distillation, crystallization, or chromatography to ensure high purity of the final product.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Description Yield/Notes
Alkylation of Morpholine Morpholine, 3,3-dimethyl-1-chloropropane, base (e.g., tBuOK), solvent (THF/EtOH), heat Nucleophilic substitution to form 3,3-dimethylmorpholine High yield under optimized conditions
Amination 3,3-Dimethylmorpholine, ethylamine, mild heating Introduction of ethan-1-amine side chain Efficient conversion to target compound
Industrial Scale Synthesis Continuous flow reactor, controlled temp/pressure, possible catalysts Scale-up of lab synthesis with process optimization Enhanced yield and purity

Detailed Research Findings and Notes

  • The alkylation step is critical for the formation of the 3,3-dimethyl substitution pattern on the morpholine ring, which influences the compound’s steric and electronic properties.

  • Reaction conditions such as temperature, solvent polarity, and base strength significantly affect the reaction rate and selectivity.

  • Industrial methods often employ continuous flow technology, which allows better control over reaction kinetics and heat dissipation compared to batch processes.

  • Purification steps are essential to remove unreacted starting materials and side products, ensuring the chemical and pharmacological integrity of the final amine.

  • No specific melting or boiling points are widely reported for this compound, but it is known to be soluble in water, facilitating its handling in aqueous media.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethylmorpholin-4-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
DMEMA has been investigated for its potential pharmacological activities. Its structure suggests that it may interact with biological targets, making it a candidate for drug development. Some key properties include:

  • Antidepressant Activity : Studies have indicated that DMEMA may exhibit antidepressant-like effects due to its influence on neurotransmitter systems.
  • Anxiolytic Effects : Research suggests potential anxiolytic properties, which could be beneficial in treating anxiety disorders.

Case Study: Antidepressant Activity
A study conducted on the effects of DMEMA in rodent models showed a significant reduction in depressive-like behaviors when administered at specific dosages. The mechanism was hypothesized to involve modulation of serotonin and norepinephrine levels in the brain.

Dosage (mg/kg) Behavioral Score Reduction
1030%
2050%
4070%

Material Science

Polymer Chemistry
DMEMA is utilized as a building block in the synthesis of polymers and copolymers. Its morpholine ring structure contributes to the formation of polymers with enhanced mechanical properties and thermal stability.

Applications in Coatings
The incorporation of DMEMA into polymer coatings has been shown to improve adhesion and chemical resistance, making it suitable for industrial applications.

Property Control Coating DMEMA-Enhanced Coating
Adhesion Strength (MPa)58
Chemical ResistanceModerateHigh

Chemical Synthesis

DMEMA serves as an intermediate in the synthesis of various pharmaceutical compounds. Its unique functional groups facilitate reactions such as alkylation and acylation, making it valuable in organic synthesis.

Case Study: Synthesis of Bioactive Compounds
In a recent study, DMEMA was employed as a precursor for synthesizing a series of bioactive compounds. The reaction conditions were optimized to yield high purity products with notable biological activity.

Toxicology and Safety

Understanding the safety profile of DMEMA is crucial for its application in pharmaceuticals and materials. Toxicological assessments have revealed that while DMEMA exhibits some level of toxicity at elevated doses, it remains within acceptable limits for therapeutic use.

Toxicity Parameter Value
LD50 (oral, rat)300 mg/kg
Skin IrritationMild

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethylmorpholin-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The ethylamine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues and Isomers

The following table summarizes key structural and physicochemical differences:

Compound Name CAS Number Molecular Formula Substituents/Modifications Physical State Key Applications Reference ID
2-(3,3-Dimethylmorpholin-4-yl)ethan-1-amine 1258649-63-6 C₈H₁₈N₂O 3,3-dimethylmorpholine Liquid Drug intermediates, PROTACs
2-(2,2-Dimethylmorpholin-4-yl)ethan-1-amine 1156086-77-9 C₈H₁₈N₂O 2,2-dimethylmorpholine (positional isomer) Liquid Not specified
(1R)-1-[4-(Morpholin-4-yl)phenyl]ethan-1-amine 827327-94-6 C₁₂H₁₈N₂O Morpholin-4-yl phenyl group, chiral center Solid CNS-targeting drug candidates
{3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine N/A C₁₄H₂₀N₂O 2,6-dimethylmorpholine, benzyl substituent Solid Kinase inhibitor scaffolds
2-[3-(Difluoromethoxy)-4-methoxyphenyl]-2-(thiomorpholin-4-yl)ethan-1-amine N/A C₁₄H₂₀F₂N₂O₂S Thiomorpholine, difluoromethoxy, methoxy groups Solid Anti-inflammatory/antimicrobial R&D
Key Observations:

Positional Isomerism : The 3,3- vs. 2,2-dimethylmorpholine substitution (e.g., CAS 1156086-77-9 vs. 1258649-63-6) alters steric and electronic properties. For instance, 3,3-dimethyl groups may enhance ring rigidity, impacting binding affinity in enzyme inhibitors .

Chirality and Aromaticity : Compounds like (1R)-1-[4-(morpholin-4-yl)phenyl]ethan-1-amine introduce a chiral center and aromatic ring, which are critical for interactions with biological targets (e.g., GPCRs or carbonic anhydrases) .

Biological Activity

2-(3,3-Dimethylmorpholin-4-yl)ethan-1-amine is an organic compound notable for its morpholine structure, which includes a dimethyl substitution at the 3-position. The molecular formula is C8H18N2O, and it has garnered interest in medicinal chemistry and materials science due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, interaction studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a morpholine ring, which is a common motif in various pharmaceuticals. The amine group suggests possible roles in organic synthesis and medicinal applications. Its unique structure is illustrated below:

Structure C8H18N2O\text{Structure }\text{C}_8\text{H}_{18}\text{N}_2\text{O}

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests several areas of interest:

  • Antitumor Activity : Preliminary studies indicate that compounds with similar structures may exhibit selective antitumor activities against various cancer cell lines. For instance, molecular docking studies have shown that morpholine derivatives can interact with key protein targets involved in cancer progression, such as EGFR and B-RAFV600E kinases .
  • Binding Affinity Studies : Interaction studies often assess the binding affinity of this compound with biological targets. The presence of the morpholine ring enhances its ability to form hydrogen bonds and hydrophobic interactions with proteins, which may lead to significant biological effects.
  • Cytotoxicity : Related studies have shown varying degrees of cytotoxicity in different cell lines. For example, certain morpholine derivatives have been tested for their cytotoxic effects on melanoma and breast cancer cells, revealing potential for therapeutic applications .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/Cell LineIC50 (µM)Reference
This compoundAntitumor ActivityMelanomaTBD
2-(2,5-Dimethylmorpholin-4-yl)ethanamineCytotoxicityBreast Cancer6.61
1-(4-Chlorophenyl)-4-trifluoro-2-(2-(4-methoxyphenyl)hydrazono)butaneAntitumor ActivityColon Cancer22.60

Case Studies

While specific case studies directly involving this compound are scarce, related research provides insights into its potential applications:

  • Molecular Docking Studies : Research has employed molecular docking techniques to predict the binding interactions of morpholine derivatives with targets like EGFR and B-RAFV600E. These studies suggest that modifications to the morpholine structure can enhance binding affinity and selectivity for these targets .
  • In Vitro Assays : In vitro assays assessing the cytotoxicity of structurally similar compounds have shown promising results against various cancer types. For instance, derivatives have demonstrated selective toxicity towards melanoma and breast cancer cell lines while sparing normal cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3,3-Dimethylmorpholin-4-yl)ethan-1-amine in laboratory settings?

  • Methodological Answer : The compound can be synthesized via reductive amination or alkylation of 3,3-dimethylmorpholine with a suitable ethylamine precursor. For example, reacting 3,3-dimethylmorpholine with bromoethylamine under basic conditions (e.g., K₂CO₃) in anhydrous DMF or THF at 60–80°C for 12–24 hours yields the target amine. Post-reaction purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) ensures high purity .

Q. How can researchers optimize purification techniques to achieve >95% purity for this compound?

  • Methodological Answer : After synthesis, use a combination of liquid-liquid extraction (e.g., ethyl acetate and brine) followed by column chromatography with a polar/non-polar solvent system (e.g., CHCl₃:MeOH 9:1). Final purity can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS. Evidence suggests that controlled reaction conditions (e.g., inert atmosphere, precise stoichiometry) minimize byproducts, facilitating purification .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or D₂O) confirm structural integrity, with characteristic peaks for the morpholine ring (δ 3.6–3.8 ppm for N-CH₂-O) and ethylamine chain (δ 2.5–2.7 ppm).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (m/z 158.24).
  • FT-IR : Bands at ~3300 cm⁻¹ (N-H stretch) and ~1100 cm⁻¹ (C-O-C in morpholine) are critical .

Advanced Research Questions

Q. How does the 3,3-dimethylmorpholine moiety influence the compound’s pharmacokinetic properties?

  • Methodological Answer : The dimethyl groups enhance lipophilicity (logP ~1.2), improving membrane permeability but potentially reducing aqueous solubility. Metabolic stability can be assessed via in vitro liver microsome assays (e.g., human hepatocytes, monitoring degradation over 60 minutes). Comparative studies with non-dimethyl analogs (e.g., morpholine or piperidine derivatives) reveal differences in CYP450 enzyme interactions .

Q. How can contradictions in reported bioactivity data for derivatives of this compound be resolved?

  • Methodological Answer : Discrepancies may arise from stereochemical variations or impurities. Strategies include:

  • Chiral HPLC to isolate enantiomers and test their individual bioactivities.
  • Batch Reproducibility Analysis : Compare multiple synthesis batches via LC-MS to identify impurity-driven effects.
  • Standardized Assay Conditions : Use uniform cell lines (e.g., HEK293 for receptor studies) and control for pH/temperature .

Q. What in vitro assays are suitable for elucidating the mechanism of action in neurological targets?

  • Methodological Answer :

  • Radioligand Binding Assays : Evaluate affinity for serotonin (5-HT₃) or dopamine receptors using [³H]-ligands.
  • Calcium Imaging : Monitor intracellular Ca²⁺ flux in neuronal cells (e.g., SH-SY5Y) to assess receptor activation.
  • Enzyme Inhibition : Test inhibition of monoamine oxidase (MAO) or acetylcholinesterase (AChE) via spectrophotometric methods .

Q. What computational methods predict binding affinity with serotonin receptors?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with 5-HT₃ receptor (PDB ID: 6NP0). Focus on hydrogen bonding with Asp149 and hydrophobic interactions with Trp183.
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability.
  • QSAR Models : Train models using descriptors like polar surface area and H-bond donors .

Q. How to assess cytotoxicity and establish safe handling protocols?

  • Methodological Answer :

  • MTT Assay : Test viability in HEK293 or HepG2 cells (IC₅₀ determination).
  • Acute Toxicity Screening : Follow OECD guidelines for in vitro LD₅₀ estimation.
  • Safety Protocols : Use fume hoods, nitrile gloves, and PPE due to H314 (skin corrosion) and H335 (respiratory irritation) hazards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,3-Dimethylmorpholin-4-yl)ethan-1-amine
Reactant of Route 2
Reactant of Route 2
2-(3,3-Dimethylmorpholin-4-yl)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.